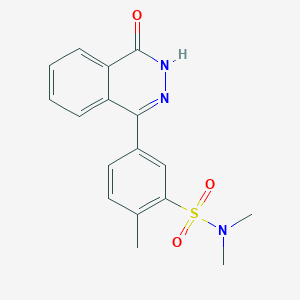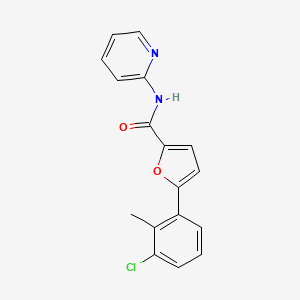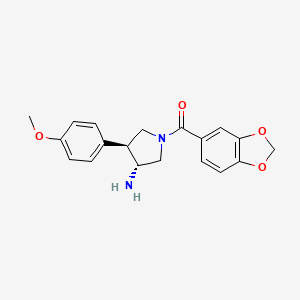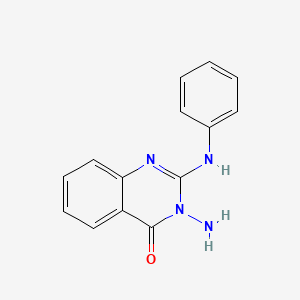
N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide, also known as OTS964, is a small molecule inhibitor that has been studied extensively for its potential use in cancer therapy. This compound has shown promising results in preclinical studies and has been identified as a potential therapeutic agent for a variety of cancers.
作用机制
N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide acts as a selective inhibitor of TTK, a kinase that is critical for the proper alignment and segregation of chromosomes during cell division. By inhibiting TTK activity, N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide disrupts the normal cell division process, leading to cell death. This mechanism of action makes N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide a promising candidate for cancer therapy, as cancer cells often have abnormal chromosome numbers and are highly dependent on TTK activity for their survival.
Biochemical and Physiological Effects:
N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide has been shown to have a significant impact on cancer cell growth and survival. In preclinical studies, N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide has been shown to have a synergistic effect when used in combination with other cancer therapies, such as chemotherapy and radiation therapy.
实验室实验的优点和局限性
One of the main advantages of using N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide in lab experiments is its specificity for TTK. This allows researchers to selectively target TTK activity without affecting other kinases or cellular processes. Additionally, N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide has been shown to be effective at low concentrations, making it a cost-effective option for research studies.
One limitation of using N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide in lab experiments is its potential toxicity. While N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide has been shown to be well-tolerated in preclinical studies, further research is needed to determine the safety and toxicity of this compound in humans.
未来方向
There are several potential future directions for research involving N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide. One area of interest is the development of combination therapies that incorporate N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide with other cancer therapies. Additionally, further research is needed to determine the safety and efficacy of N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide in clinical trials. Finally, there is ongoing research into the role of TTK in cancer biology, which may lead to the identification of new targets for cancer therapy.
合成方法
N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 4-amino-3-nitrobenzenesulfonamide with acetic anhydride, followed by cyclization with phthalic anhydride. The resulting intermediate is then reacted with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to yield N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide.
科学研究应用
N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of the enzyme TTK (also known as Mps1), which is involved in the regulation of cell division. Inhibition of TTK activity leads to defects in chromosome segregation and cell division, ultimately resulting in cell death.
属性
IUPAC Name |
N,N,2-trimethyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-8-9-12(10-15(11)24(22,23)20(2)3)16-13-6-4-5-7-14(13)17(21)19-18-16/h4-10H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUWCBGIDXXVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2-trimethyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-chlorophenyl)-4-[(2-methylpyrido[2,3-d]pyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5680285.png)
![8-(cyclopropylmethyl)-N-(2,5-difluorophenyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5680304.png)
![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N,N-dimethylpyridin-2-amine](/img/structure/B5680308.png)
![{[3-amino-2-(methoxycarbonyl)-1-benzothien-6-yl]thio}acetic acid](/img/structure/B5680314.png)

![7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5680323.png)
![8-(2-fluorobenzoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680331.png)
![2-(2-pyridinylmethyl)-9-(tetrahydro-2H-pyran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680341.png)
![1-{2-[(6-cyclopropylpyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5680348.png)
![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide](/img/structure/B5680358.png)


![N-[4-(acetylamino)phenyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5680381.png)
